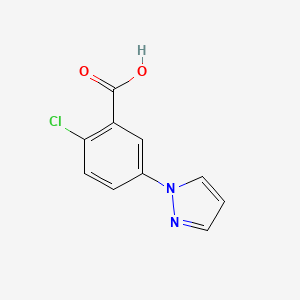

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Description

Contextual Significance of Halogenated Pyrazole-Containing Benzoic Acids

Halogenated pyrazole-containing benzoic acids represent a significant class of compounds in drug discovery and development. The inclusion of a halogen atom, such as chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogens can act as bioisosteres for other functional groups and can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

The pyrazole (B372694) ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects. When combined with a benzoic acid scaffold, which is also prevalent in many pharmaceuticals, the resulting molecule possesses both a hydrogen bond donor and acceptor, as well as a defined three-dimensional structure that can be tailored for specific biological targets. The strategic placement of a halogen on this framework can further refine its pharmacological profile, making halogenated pyrazole-containing benzoic acids a promising area of research for the development of novel therapeutic agents.

Overview of the Chemical Landscape of Substituted Benzoic Acid and Pyrazole Scaffolds

The chemical landscape of substituted benzoic acid and pyrazole scaffolds is vast and diverse, with a rich history in medicinal chemistry. Substituted benzoic acids are fundamental components of many drugs, such as aspirin (B1665792) and diclofenac. The carboxylic acid group can act as a key interaction point with biological receptors, and the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of steric and electronic properties.

Similarly, the pyrazole scaffold is a cornerstone of heterocyclic chemistry and is a key feature in a multitude of biologically active compounds. nih.gov Its aromatic nature and the presence of two nitrogen atoms allow for various substitution patterns, leading to a wide array of derivatives with distinct biological profiles. Pyrazole-containing drugs have demonstrated success in treating a variety of conditions, highlighting the versatility of this heterocyclic system. nih.gov

The combination of these two scaffolds into a single molecule, as seen in 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, creates a bifunctional platform. This allows for the exploration of new chemical space and the development of compounds with potentially novel mechanisms of action. The inherent modularity of these systems permits the systematic modification of different parts of the molecule to optimize its properties for a desired application.

Research Gaps and Motivations for Investigating this compound

Despite the broad interest in pyrazole and benzoic acid derivatives, specific research focused solely on this compound appears to be limited in publicly available literature. While many studies explore the synthesis and biological evaluation of various substituted pyrazole-benzoic acids, this particular isomer with a chloro group at the 2-position and a pyrazol-1-yl group at the 5-position has not been extensively characterized.

This lack of specific data presents a clear research gap. The motivation to investigate this compound stems from several key factors:

Novelty: The unique substitution pattern of this compound distinguishes it from more commonly studied isomers, suggesting it may possess distinct biological activities or chemical properties.

Potential as a Lead Compound: Given the established pharmacological importance of both the pyrazole and halogenated benzoic acid motifs, this compound serves as a promising starting point for the development of new therapeutic agents. For instance, various pyrazole derivatives have been investigated as potent antibacterial agents, and the specific substitutions on this molecule could confer novel antibacterial properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A detailed investigation of this compound would contribute valuable data to the broader understanding of the structure-activity relationships of pyrazole-benzoic acid derivatives. Understanding how the specific placement of the chloro and pyrazole substituents influences its biological activity can guide the design of more potent and selective molecules.

Synthetic Intermediate: This compound can also be a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials.

The exploration of this compound is therefore driven by the potential to uncover new chemical entities with valuable biological and material properties, thereby filling a void in the current scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPYVIFFDSOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415539 | |

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957509-90-9 | |

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 1h Pyrazol 1 Yl Benzoic Acid

Direct Synthetic Approaches

Direct approaches to 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid focus on the formation of the crucial C-N bond between the pyrazole (B372694) ring and the chlorobenzoic acid moiety in a single, convergent step. These methods typically involve transition-metal-catalyzed cross-coupling reactions.

Reaction Pathways and Optimized Reaction Conditions

The most prominent direct synthetic pathways are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org

The Ullmann condensation is a classical and cost-effective method for C-N bond formation. researchgate.net This reaction involves coupling pyrazole with an activated aryl halide, such as 2-chloro-5-iodobenzoic acid or 2-chloro-5-bromobenzoic acid, using a stoichiometric or catalytic amount of copper. Modern modifications of this reaction employ copper(I) salts (e.g., CuI) in the presence of a ligand and a base. organic-chemistry.org Ligands such as diamines or phenanthrolines can accelerate the reaction and allow for milder conditions. beilstein-journals.org

The Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org This reaction can tolerate a wider range of functional groups and often proceeds under milder conditions than the Ullmann coupling. The choice of ligand (e.g., XPhos, tBuDavePhos) is critical for achieving high efficiency, especially with challenging substrates. researchgate.netnih.gov

Below is a table summarizing typical reaction conditions for these direct N-arylation methods, based on analogous transformations.

| Reaction Type | Aryl Halide Precursor | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|---|

| Ullmann Condensation | 2-chloro-5-iodobenzoic acid | CuI / 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 110-140 °C | Good |

| Buchwald-Hartwig Amination | 2-chloro-5-bromobenzoic acid | Pd(dba)₂ / XPhos | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-110 °C | Good to Excellent |

Precursor Chemistry and Strategic Intermediate Compounds

The success of direct synthetic approaches hinges on the availability of suitable precursors. The key intermediates for these routes are pyrazole and a di-halogenated benzoic acid or a derivative thereof.

Pyrazole: This fundamental five-membered heterocycle is commercially available and serves as the nitrogen nucleophile.

2-Chloro-5-halobenzoic acids: The choice of the second halogen (fluoro, bromo, or iodo) at the 5-position is strategic. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides in both Ullmann and Buchwald-Hartwig reactions. wikipedia.org 2-Chloro-5-fluorobenzoic acid can also be used, where the fluorine atom is displaced via nucleophilic aromatic substitution, often requiring strong basic conditions. The synthesis of these precursors can start from o-chlorobenzoic acid, which undergoes nitration to form 2-chloro-5-nitrobenzoic acid. Subsequent reduction yields 2-chloro-5-aminobenzoic acid, which can then be converted to the desired halogenated derivative via Sandmeyer-type reactions. patsnap.com

Indirect Synthesis and Fragment Coupling Strategies

Indirect methods involve a more stepwise approach where the final molecule is assembled by first constructing one of the core rings (pyrazole or benzene) and then functionalizing it or using it as a scaffold to build the other.

Formation via Functionalization of Benzoic Acid Precursors

This strategy begins with a substituted benzoic acid derivative, which is then elaborated to form the pyrazole ring. A common and effective method is the Knorr pyrazole synthesis . slideshare.netjk-sci.com

The reaction sequence starts with a key intermediate, 2-chloro-5-hydrazinylbenzoic acid . This precursor can be prepared from 2-chloro-5-aminobenzoic acid via diazotization followed by reduction. The resulting hydrazine (B178648) is then subjected to a cyclocondensation reaction with a 1,3-dicarbonyl compound (e.g., malondialdehyde, acetylacetone) under acidic or thermal conditions to construct the pyrazole ring. jk-sci.comnih.govslideshare.net The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the pyrazole ring. For the unsubstituted 1H-pyrazol-1-yl moiety, a protected form of malondialdehyde is typically used.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1 | 2-chloro-5-aminobenzoic acid | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | 2-chloro-5-hydrazinylbenzoic acid | Diazotization at 0-5 °C, then reduction |

| 2 | 2-chloro-5-hydrazinylbenzoic acid | Malondialdehyde or equivalent | This compound | Acid catalyst (e.g., H₂SO₄, AcOH), heat |

Formation via Derivatization of Pyrazole Intermediates

An alternative indirect approach involves starting with a pre-formed pyrazole ring attached to a suitable benzene (B151609) precursor, which is then converted to the final benzoic acid. A highly effective strategy is the synthesis and subsequent hydrolysis of a nitrile intermediate.

This pathway can involve the N-arylation of pyrazole with 4-bromo-2-chlorobenzonitrile, a reaction that can be achieved using Ullmann or Buchwald-Hartwig conditions. google.com The resulting intermediate, 2-chloro-5-(1H-pyrazol-1-yl)benzonitrile, is then hydrolyzed to the target carboxylic acid. The hydrolysis of the nitrile group is a robust and high-yielding transformation, typically carried out under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions with heating.

A related patent for an isomeric compound, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, describes a Suzuki reaction between a pyrazole-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile, followed by deprotection. google.comchemicalbook.com While this forms a C-C bond to the pyrazole ring rather than a C-N bond, the overarching strategy of using a nitrile as a precursor to the carboxylic acid is a common and valid approach in organic synthesis.

Multi-component Reactions and Cyclization Methods

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient route to complex heterocyclic structures. While a direct MCR to synthesize this compound is not prominently documented, these methods are widely used to construct substituted pyrazole cores. mdpi.com

For instance, a three-component reaction involving a hydrazine, a β-ketoester, and another component can rapidly assemble a functionalized pyrazole. scirp.orgresearchgate.net A plausible, though speculative, MCR-based approach could involve the synthesis of a key pyrazole intermediate bearing functional handles that could later be converted into the desired benzoic acid structure. For example, a reaction could be designed to produce a pyrazole with a tolyl or cyanophenyl substituent, which could then be oxidized or hydrolyzed, respectively, as described in section 2.2.2.

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, the synthesis of related pyrazole derivatives provides a framework for how such principles can be applied. rsc.orgscirp.orgmdpi.com

Key green chemistry strategies applicable to the synthesis of pyrazole-containing compounds include the use of alternative energy sources, eco-friendly solvents, and catalyst-free or recyclable catalytic systems. impactfactor.org For instance, microwave irradiation and ultrasonic techniques have been shown to significantly reduce reaction times and energy consumption in the synthesis of various pyrazole derivatives compared to conventional heating methods. researchgate.net

The choice of solvent is another critical aspect. Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach involves substituting these with more benign alternatives such as water, ethanol (B145695), or ionic liquids. impactfactor.org For the synthesis of compounds structurally similar to this compound, the use of ethanol as a solvent in microwave-assisted synthesis has been reported, highlighting a move towards more environmentally friendly options. researchgate.net

Furthermore, the development of catalyst-free reaction conditions or the use of heterogeneous, recyclable catalysts aligns with green chemistry principles by simplifying purification processes and reducing waste. One-pot multicomponent reactions, where multiple synthetic steps are combined without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. sciencescholar.us

Below is a comparative table illustrating the advantages of green synthetic methods over conventional approaches for pyrazole synthesis, which can be extrapolated to the synthesis of this compound.

| Parameter | Conventional Synthesis | Green Synthesis Methods |

| Energy Source | Thermal/Electric Heating | Microwave, Ultrasound, Grinding |

| Reaction Time | 5-20 hours | 5-30 minutes (Microwave), 2-5 hours (Ultrasound) |

| Solvents | Often Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids, Solvent-free |

| Catalysts | Homogeneous catalysts (often toxic) | Heterogeneous, Recyclable, Catalyst-free |

| Yield | Variable | Generally higher |

| Work-up | Often complex, generating significant waste | Simpler, reduced waste |

This table presents generalized data for pyrazole synthesis based on findings in green chemistry literature. impactfactor.org

Synthetic Route Optimization and Process Scale-Up Considerations

Optimizing a synthetic route for a compound like this compound for large-scale production involves addressing challenges related to cost-effectiveness, safety, scalability of reactions, and product purity. The synthesis likely involves precursors such as a substituted chlorobenzoic acid derivative and a pyrazole-containing reagent. For instance, the synthesis could conceptually start from o-chlorobenzoic acid, which undergoes nitration to form 2-chloro-5-nitrobenzoic acid, followed by reduction to 2-chloro-5-aminobenzoic acid, and subsequent reaction to form the pyrazole ring. patsnap.comgoogle.comgoogle.com

Route Optimization:

Reaction Steps: Minimizing the number of synthetic steps is a key optimization strategy. This can be achieved through one-pot reactions or by designing convergent synthetic routes. sciencescholar.us

Reagent Selection: The choice of reagents impacts cost, safety, and waste generation. For example, in the reduction of a nitro group, using iron in acetic acid is a classical and cost-effective method suitable for large-scale production, as opposed to more expensive or hazardous reducing agents. googleapis.com

Process Scale-Up Considerations:

Heat Management: Many reactions, such as nitration, are highly exothermic. On a large scale, efficient heat dissipation is critical to control the reaction and prevent runaway reactions and the formation of byproducts. google.com Maintaining a low temperature (e.g., 0-5 °C) during nitration has been shown to improve the purity of the desired isomer. google.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurity formation.

Purification: The method of purification must be scalable and efficient. Crystallization is often preferred over chromatographic methods for large-scale production due to lower cost and solvent consumption. The choice of crystallization solvent and control of conditions are critical for obtaining high purity and good crystal morphology. figshare.com For instance, a process for a related compound involved simple crystallization or filtration without the need for column chromatography, which is highly desirable for industrial applications. figshare.com

Process Control and Safety: Implementing robust process analytical technology (PAT) to monitor reaction progress in real-time is essential for ensuring consistency and safety. A thorough process hazard analysis (PHA) must be conducted to identify and mitigate potential risks associated with the large-scale handling of chemicals.

The table below outlines key considerations for scaling up a hypothetical synthesis of a precursor, 2-chloro-5-nitrobenzoic acid, from o-chlorobenzoic acid. google.com

| Parameter | Laboratory Scale | Industrial Scale Consideration |

| Reactants Ratio (H₂SO₄:o-chlorobenzoic acid) | Typically managed with precision | Optimized for cost and efficiency (e.g., 3.5-4.5:1 by weight) |

| Temperature Control | Easily managed with ice baths | Requires jacketed reactors with efficient cooling systems |

| Addition of Reagents | Manual dropwise addition | Controlled addition via pumps to manage exotherms |

| Work-up | Quenching in ice water, filtration | Large-scale quenching systems, centrifugation for isolation |

| Product Purity | High purity often achievable | Impurity profile must be carefully managed to meet specifications |

| Yield | Can be high | Optimization needed to maintain high yields at scale (>85%) |

This table is based on a patented production process for 2-chloro-5-nitrobenzoic acid and highlights the different challenges at various scales. google.com

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 1h Pyrazol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation techniques, a comprehensive picture of the molecular framework of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the benzoic acid ring, the pyrazole (B372694) ring, and the carboxylic acid group. The electron-withdrawing nature of the chloro, pyrazole, and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very high chemical shift, often above 12 ppm, due to hydrogen bonding. docbrown.info

The protons on the pyrazole ring exhibit characteristic shifts and coupling patterns. The proton at the 4'-position typically appears as a triplet due to coupling with the two adjacent protons. The protons at the 3'- and 5'-positions would appear as doublets. Similarly, the three adjacent protons on the substituted benzene (B151609) ring will show a distinct splitting pattern, typically an ABX or a more complex multiplet system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~13.0 | br s | - | 1H |

| H-5' (Pyrazole) | ~8.2 | d | ~2.5 | 1H |

| H-6 (Benzoic) | ~8.1 | d | ~2.0 | 1H |

| H-3' (Pyrazole) | ~7.8 | d | ~1.5 | 1H |

| H-4 (Benzoic) | ~7.7 | dd | ~8.5, 2.0 | 1H |

| H-3 (Benzoic) | ~7.6 | d | ~8.5 | 1H |

| H-4' (Pyrazole) | ~6.5 | t | ~2.0 | 1H |

Note: Data are predicted based on the analysis of similar structures. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield (typically >165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. docbrown.info The aromatic carbons have chemical shifts in the range of 110-145 ppm. The carbon atom attached to the chlorine (C-2) and the carbon attached to the pyrazole nitrogen (C-5) are significantly influenced by these substituents. Carbons of the pyrazole ring also show characteristic shifts, generally with C-5' and C-3' appearing further downfield than C-4'. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~168.0 |

| C-5' (Pyrazole) | ~142.0 |

| C-5 (Benzoic) | ~139.0 |

| C-2 (Benzoic) | ~135.0 |

| C-1 (Benzoic) | ~133.0 |

| C-3' (Pyrazole) | ~130.0 |

| C-4 (Benzoic) | ~128.0 |

| C-6 (Benzoic) | ~125.0 |

| C-3 (Benzoic) | ~122.0 |

| C-4' (Pyrazole) | ~108.0 |

Note: Data are predicted based on the analysis of similar structures.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. youtube.com

COSY: A ¹H-¹H COSY spectrum would confirm proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons on the benzoic acid ring (H-3 with H-4, and H-4 with H-6) and between the protons on the pyrazole ring (H-3' with H-4', and H-4' with H-5').

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). researchgate.net This is crucial for establishing the link between the two heterocyclic ring systems. A critical correlation would be observed between the pyrazole proton H-5' and the benzoic acid carbon C-5, confirming the N-C bond between the two rings. Other important correlations would include the link from the benzoic acid proton H-6 to the carbonyl carbon (C=O) and to C-2.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula for this compound is C₁₀H₇ClN₂O₂. alfa-chemistry.com

The high-resolution mass spectrum would show a molecular ion peak [M]⁺ with a monoisotopic mass of approximately 222.0196 Da. uni.lu Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be observed, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern provides structural evidence. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): Formation of the [M-17]⁺ ion.

Loss of a carboxyl group (•COOH): Scission of the C-C bond to yield an [M-45]⁺ ion.

Loss of a chlorine atom (•Cl): Formation of the [M-35]⁺ ion.

Decarboxylation: Loss of CO₂ to give an [M-44]⁺ ion, particularly from the [M-H]⁻ ion in negative ion mode.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

| 222 | [C₁₀H₇ClN₂O₂]⁺ (Molecular Ion) |

| 205 | [M - OH]⁺ |

| 187 | [M - Cl]⁺ |

| 177 | [M - COOH]⁺ |

| 149 | [M - COOH - N₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by features of the carboxylic acid group. docbrown.info

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch would appear around 1680-1710 cm⁻¹. researchgate.net

Other significant absorptions include C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region, C-O stretching and O-H bending from the carboxyl group between 1200-1320 cm⁻¹ and at ~920 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region, typically around 750-800 cm⁻¹. Raman spectroscopy would provide complementary information, especially for the more symmetric vibrations and the C-Cl bond.

Table 4: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |

| 1680-1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic/Pyrazole Rings |

| 1200-1320 | C-O stretch | Carboxylic Acid |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |

| 750-800 | C-Cl stretch | Aryl Halide |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state arrangement can be predicted based on well-established structural motifs of similar compounds. nih.gov

It is highly probable that the compound crystallizes to form centrosymmetric dimers. This common structural motif for carboxylic acids is formed by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

Due to steric interactions between the ortho-chloro substituent and the pyrazole ring, the molecule is not expected to be planar. A significant dihedral angle is predicted between the planes of the benzoic acid and pyrazole rings. nih.govnih.gov In the crystal lattice, these hydrogen-bonded dimers may further assemble through weaker intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent dimers, creating a stable three-dimensional network.

Table 5: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Interactions | O-H···O hydrogen bonding (dimer formation), π-π stacking |

| Molecular Conformation | Non-planar (significant dihedral angle between rings) |

Note: Data are hypothetical, based on common motifs for similar organic molecules.

Computational and Theoretical Investigations of 2 Chloro 5 1h Pyrazol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the properties of molecules like 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid. DFT methods are employed to understand the electronic structure and predict various molecular properties with a good balance of accuracy and computational cost.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical calculations on related pyrazole (B372694) derivatives have been performed to achieve a complete optimization of their geometrical structures. allsubjectjournal.com

Upon optimization, various electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly useful as it provides a visual representation of the charge distribution and can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net For similar pyrazole derivatives, the HOMO is often delocalized over the pyrazole and phenyl rings, while the LUMO is localized on a different part of the molecule, indicating the sites of electron donation and acceptance. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative (Note: This table is illustrative and based on typical values for related structures, not specific experimental data for this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | - | - |

| C-N (pyrazole) | 1.38 | C-C-N: 120 | C-C-N-N: 180 |

| C=O | 1.22 | O-C-O: 123 | C-C-C=O: 0 |

| O-H | 0.97 | C-O-H: 109 | - |

DFT calculations are also employed to predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups. For instance, in related benzoic acid derivatives, the characteristic C=O stretching vibration is typically observed in the range of 1740–1660 cm⁻¹. mdpi.com The O–H stretching vibration is predicted to be in the range of 3600–3400 cm⁻¹, and its position can be influenced by hydrogen bonding. mdpi.com The C-H out-of-plane bending vibrations are generally found in the 1000-809 cm⁻¹ region. researchgate.net A detailed interpretation of the vibrational spectra is often facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Substituted Benzoic Acid Derivative (Note: This table is illustrative and based on typical values for related structures, not specific experimental data for this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3580 |

| C-H stretch (aromatic) | 3100 |

| C=O stretch | 1720 |

| C=C stretch (aromatic) | 1600 |

| C-N stretch | 1350 |

| C-Cl stretch | 750 |

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For pyrazole derivatives, the HOMO is often located on the pyrazole ring and adjacent substituents, while the LUMO may be distributed over the benzoic acid moiety. researchgate.net

Table 3: Representative FMO Energies for a Pyrazole Derivative (Note: This table is illustrative and based on typical values for related structures, not specific experimental data for this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Dynamics (MD) Simulations

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. For benzoic acid derivatives, QSPR studies have been conducted to correlate molecular descriptors with various properties. nih.govresearchgate.net These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. While no specific QSPR models for this compound have been reported, such studies on analogous compounds help in predicting properties like solubility, toxicity, and reactivity based on their molecular structure.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond connecting the pyrazole ring to the benzoic acid ring and the bond within the carboxylic acid group, gives rise to different conformers. Conformational analysis is performed to identify the stable conformers and to understand the energy landscape of the molecule. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step. mdpi.com For substituted benzoic acids, the orientation of the carboxylic acid group (cis or trans) and its interaction with adjacent substituents can significantly influence the relative stability of the conformers. mdpi.com The potential energy surface can reveal the energy barriers between different conformers and the most probable conformations at a given temperature.

Chemical Reactivity and Derivatization of 2 Chloro 5 1h Pyrazol 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for derivatization, readily undergoing reactions typical of aromatic acids. Its reactivity is influenced by the electronic effects of the chloro and pyrazolyl substituents on the benzene (B151609) ring.

Esterification and Amidation Reactions

The carboxylic acid functional group of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid serves as a key handle for esterification and amidation, two of the most fundamental transformations in organic synthesis. These reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, is a common approach. libretexts.org Given the presence of a substituent at the ortho position (the chlorine atom), the reaction rates may be slower compared to unsubstituted benzoic acid due to steric hindrance. researchgate.net Microwave-assisted conditions have been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids. researchgate.net

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. lookchemmall.com A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote amide bond formation directly, bypassing the need for the isolation of an acid chloride intermediate. libretexts.org These methods are generally high-yielding and tolerate a wide range of functional groups. lookchemmall.comacs.org

| Transformation | Reaction Name/Type | Typical Reagents | General Conditions |

|---|---|---|---|

| Esterification | Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Heating the mixture, often with removal of water. libretexts.org |

| Esterification | Alkyl Halide Reaction | Alkyl Halide (R'-X), Base (e.g., K₂CO₃) | Reaction of the carboxylate salt with the alkyl halide. |

| Amidation | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Two-step process; formation of acid chloride followed by reaction with amine. libretexts.org |

| Amidation | Peptide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU) | Reaction of all components in a suitable solvent at room temperature. lookchemmall.com |

Salt Formation Chemistry

As a carboxylic acid, this compound exhibits acidic properties and readily reacts with bases to form carboxylate salts. Treatment with inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution results in deprotonation of the carboxylic acid to yield the corresponding sodium or potassium 2-chloro-5-(1H-pyrazol-1-yl)benzoate salt. This reaction is a straightforward acid-base neutralization and typically proceeds to completion. The formation of these salts significantly increases the aqueous solubility of the compound.

Reactions Involving the Pyrazole (B372694) Moiety

The pyrazole ring is an aromatic heterocycle, and its reactivity is distinct from that of the attached chlorobenzene (B131634) ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution. wikipedia.org In 1-substituted pyrazoles, the C-4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. quora.com The "pyridine-like" nitrogen at position 2 withdraws electron density from C-3 and C-5, deactivating them towards electrophiles, while the "pyrrole-like" nitrogen at position 1 donates electron density into the ring, activating the C-4 position. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂), and sulfonation (using fuming H₂SO₄) would be expected to yield the corresponding 4-substituted pyrazole derivative. scribd.com

| Reaction | Typical Reagents | Expected Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-4 | 4-Nitro-pyrazole derivative |

| Bromination | Br₂, Lewis Acid (optional) | C-4 | 4-Bromo-pyrazole derivative |

| Chlorination | Cl₂, Lewis Acid (optional) | C-4 | 4-Chloro-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | C-4 | Pyrazole-4-sulfonic acid derivative |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-4 | Pyrazole-4-carbaldehyde derivative scribd.com |

N-Substitution and Derivatization Strategies

In this compound, the pyrazole ring is already substituted at the N-1 position. The remaining nitrogen atom (N-2) possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, contributing to its "pyridine-like" character. This lone pair is less nucleophilic, and further N-alkylation to form a quaternary pyrazolium (B1228807) salt is generally challenging and requires forcing conditions.

However, the synthesis of N-substituted pyrazole derivatives is a cornerstone of medicinal chemistry. semanticscholar.org The preparation of the title compound itself or its analogs often begins with an unsubstituted pyrazole ring, which is then N-alkylated or N-arylated. A variety of methods exist for the regioselective N-alkylation of pyrazoles using alkyl halides under basic conditions, Mitsunobu reactions, or transition-metal-catalyzed processes. semanticscholar.orggoogle.com

Reactions Involving the Chlorobenzene Moiety

The chlorobenzene moiety is generally less reactive than the other parts of the molecule. The chlorine atom and the pyrazolyl-benzoic acid group both act as deactivating groups for electrophilic aromatic substitution on this ring. However, the chlorine atom provides a handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring can be displaced by strong nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic aromatic substitution (SNAr), is typically difficult for simple aryl halides like chlorobenzene and requires harsh conditions (high temperature and pressure). libretexts.org However, the reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the carboxylic acid and pyrazole substituents are electron-withdrawing, which should enhance the reactivity of the C-Cl bond towards nucleophilic attack by species like ammonia, amines, or alkoxides, allowing for the synthesis of a variety of derivatives. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions: A more versatile method for the derivatization of the chlorobenzene moiety is through metal-catalyzed cross-coupling reactions. wikipedia.org The chlorine atom can serve as a coupling partner in reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions, typically catalyzed by palladium or copper complexes, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the replacement of the chlorine atom with a wide range of substituents. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R'-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig Amination | Amine (R'R''NH) | Pd catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu) | C-N |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R') | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp) |

| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | C-C (sp²) |

| Kumada Coupling | Grignard Reagent (R'-MgBr) | Ni or Pd catalyst | C-C nih.gov |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental transformations in organic synthesis, allowing for the interconversion of haloarenes. nih.gov For aryl halides, these reactions typically require metal catalysis due to the high strength of the carbon-halogen bond. frontiersin.org While specific studies on halogen exchange reactions for this compound are not extensively documented in the reviewed literature, the principles of metal-mediated halogen exchange in aryl halides can be applied to predict its potential reactivity.

The conversion of an aryl chloride to its corresponding iodide (an aromatic Finkelstein reaction) or fluoride (B91410) can be synthetically valuable. Nickel complexes have been shown to catalyze the transformation of aryl bromides to iodides and can also be used for the less efficient conversion of aryl chlorides. nih.gov Similarly, copper-catalyzed reactions are also employed for halogen exchange in aromatic systems.

Table 1: Potential Halogen Exchange Reactions for this compound

| Starting Material | Reagents and Conditions (Hypothetical) | Expected Product | Reaction Type |

| This compound | NaI, CuI (catalyst), high-boiling solvent (e.g., DMF, DMA), heat | 2-Iodo-5-(1H-pyrazol-1-yl)benzoic acid | Finkelstein-type Reaction |

| This compound | KF, phase-transfer catalyst (e.g., 18-crown-6), polar aprotic solvent (e.g., DMSO, sulfolane), heat | 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid | Halex Reaction |

It is important to note that the efficiency of these reactions would be influenced by the electronic effects of the pyrazolyl and carboxylic acid groups, as well as potential chelation of the metal catalyst, which could either facilitate or hinder the reaction.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. rsc.org Studies have shown that the carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as an effective DMG for the ortho-lithiation of unprotected benzoic acids. rsc.orgresearchgate.net

In the case of this compound, the carboxylate group is expected to direct lithiation to the C6 position. Competition studies on substituted benzoic acids have established that the carboxylic acid group has an intermediate capacity for directing metalation. rsc.org The chloro group is generally a weaker directing group compared to the carboxylate. Therefore, metalation is anticipated to occur selectively at the position ortho to the carboxylic acid.

The general reaction scheme involves the treatment of the benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Potential Directed Ortho-Metalation Reactions of this compound

| Reagents | Electrophile (E+) | Expected Product |

| 1. s-BuLi/TMEDA, THF, -78 °C 2. E+ | I₂ | 2-Chloro-6-iodo-5-(1H-pyrazol-1-yl)benzoic acid |

| 1. s-BuLi/TMEDA, THF, -78 °C 2. E+ | (CH₃)₂SO₄ | 2-Chloro-6-methyl-5-(1H-pyrazol-1-yl)benzoic acid |

| 1. s-BuLi/TMEDA, THF, -78 °C 2. E+ | DMF | 2-Chloro-6-formyl-5-(1H-pyrazol-1-yl)benzoic acid |

| 1. s-BuLi/TMEDA, THF, -78 °C 2. E+ | CO₂ | 2-Chloro-5-(1H-pyrazol-1-yl)isophthalic acid |

The pyrazolyl group at the 5-position is not expected to significantly interfere with the regioselectivity of the ortho-lithiation directed by the carboxylate at the 1-position.

Mechanistic Studies of Key Chemical Transformations

For instance, any nucleophilic aromatic substitution (SNAr) reactions at the C2 position, replacing the chloro group, would likely proceed through a Meisenheimer complex intermediate. The stability of this intermediate would be influenced by the electron-withdrawing or -donating nature of the pyrazolyl and carboxylate groups.

The directed ortho-metalation is understood to proceed via the formation of a coordination complex between the lithium of the organometallic base and the oxygen atoms of the deprotonated carboxylate group. This proximity effect enhances the acidity of the ortho-protons, leading to regioselective deprotonation.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to fully elucidate the mechanisms of the key chemical transformations of this compound.

Coordination Chemistry and Metal Complexes of 2 Chloro 5 1h Pyrazol 1 Yl Benzoic Acid

Ligand Design Principles and Diverse Coordination Modes

A discussion on the specific ligand design principles and observed coordination modes for 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is not possible due to the absence of published examples of its metal complexes.

Synthetic Approaches to Metal Complexes

No specific synthetic methodologies for the preparation of transition metal or main group metal complexes of this compound have been reported in the scientific literature.

Transition Metal Complexes

There is no available information on the synthesis or characterization of transition metal complexes involving this ligand.

Main Group Metal Complexes

There is no available information on the synthesis or characterization of main group metal complexes involving this ligand.

Structural Characterization of Metal Complexes

Detailed structural characterization data for metal complexes of this compound is not available.

X-ray Diffraction Studies of Coordination Compounds

No X-ray diffraction data or crystal structures for coordination compounds of this ligand have been published.

Advanced Spectroscopic Signatures of Complexation

There are no reported advanced spectroscopic studies (e.g., NMR, IR, UV-Vis, Mass Spectrometry) that detail the complexation behavior of this compound with metal ions.

Lack of Publicly Available Research Hinders Analysis of this compound Metal Complexes

A thorough review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the coordination chemistry of this compound. Specifically, there is no retrievable data on the synthesis, electronic properties, or magnetic properties of its metal complexes.

The investigation of electronic properties, typically conducted through techniques such as UV-Vis and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical behavior of metal complexes. Similarly, the study of magnetic properties, often through methods like magnetic susceptibility measurements, elucidates the arrangement of electron spins and the magnetic nature of the compounds. The absence of any foundational research into the synthesis of metal complexes with this particular ligand means that these subsequent characterization studies have not been performed.

While the broader field of pyrazole-containing ligands in coordination chemistry is well-documented, the specific electronic and magnetic contributions of the chloro and benzoic acid substituents on this particular pyrazole (B372694) scaffold in a coordinated environment have not been explored. Without experimental data, any discussion on the electronic and magnetic properties of metal complexes of this compound would be purely speculative.

Therefore, this article cannot provide the requested detailed analysis and data tables for the "Electronic and Magnetic Properties of Metal Complexes" of this compound due to the current absence of this information in the available scientific literature. Further experimental research is required to synthesize and characterize these compounds to enable a comprehensive understanding of their chemical and physical properties.

Advanced Applications in Chemical Sciences

Role as a Synthetic Intermediate for Complex Molecules

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, featuring a carboxylic acid group and a pyrazole (B372694) moiety, allows for diverse chemical transformations, making it a versatile building block in organic synthesis.

Precursor in Advanced Heterocyclic Synthesis

The structure of this compound is particularly well-suited for the construction of more elaborate heterocyclic systems. The pyrazole ring itself is a common scaffold in medicinal chemistry, and modifications to the benzoic acid portion can lead to a wide array of derivatives with potential biological activity. For instance, pyrazole-containing compounds are integral to the development of various therapeutic agents. The presence of the chloro and carboxylic acid groups on the phenyl ring provides reactive sites for further functionalization and annulation reactions, leading to the formation of fused heterocyclic systems.

Research on related pyrazolyl benzoic acid derivatives has demonstrated their utility in synthesizing complex structures. For example, various pyrazole derivatives are known to be precursors for potent antimicrobial agents. While direct studies on the application of this compound in the synthesis of specific complex heterocyclic drugs are not extensively documented in publicly available literature, its structural motifs are present in patented compounds explored for therapeutic uses. The general synthetic utility of related chloro-substituted pyrazole compounds as intermediates has been noted in the preparation of biologically active molecules.

Building Block for Functional Materials

The rigid structure and potential for intermolecular interactions make this compound an attractive building block for the creation of functional materials. The combination of the aromatic rings and the polar carboxylic acid and pyrazole groups can facilitate the formation of ordered structures with interesting electronic and photophysical properties.

Although specific research detailing the use of this compound in functional materials is limited, the broader class of pyrazole- and benzoic acid-containing molecules has been explored for applications in materials science. For example, related ligands have been used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, three-dimensional networks. The specific stereoelectronic properties imparted by the chloro-substituent on the benzoic acid ring could influence the resulting framework's topology and functionality.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. This compound possesses key features that are highly relevant to crystal engineering, the design and synthesis of solid-state structures with desired properties. The carboxylic acid group is a well-known hydrogen-bonding motif, capable of forming robust dimers and other supramolecular synthons. Furthermore, the pyrazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom), allowing for the formation of extended hydrogen-bonded networks.

While the crystal structure of this compound itself is not extensively detailed in the available literature, studies on closely related molecules provide insight into its likely behavior. For example, the crystal structures of other pyrazole-substituted benzoic acids reveal intricate networks of hydrogen bonds that dictate the packing of the molecules in the solid state. The presence of the chlorine atom can also influence crystal packing through halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering. The interplay of these various non-covalent interactions makes this molecule a promising candidate for the construction of novel co-crystals and molecular assemblies with tailored architectures.

Catalysis (Homogeneous and Heterogeneous)

The potential application of this compound in catalysis, both homogeneous and heterogeneous, stems from its ability to act as a ligand for metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the benzoic acid ring.

In the realm of homogeneous catalysis , metal complexes bearing pyrazole-containing ligands have been employed in a variety of organic transformations. The electronic nature of the chloro-substituent on the phenyl ring of this compound could modulate the catalytic activity of a coordinated metal center. However, there is a notable lack of specific studies in the scientific literature that utilize this particular compound as a ligand in homogeneous catalysis.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for pyrazole (B372694) and benzoic acid derivatives often involve multi-step processes. Future research should prioritize the development of more direct, cost-effective, and environmentally benign synthetic routes to 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid and its analogues. Key areas for exploration include:

One-Pot Syntheses: Designing convergent one-pot reactions that combine starting materials with minimal isolation of intermediates could significantly improve efficiency.

Catalytic Methods: Investigating novel transition-metal or organocatalytic methods for the C-N bond formation between the pyrazole and the chlorobenzoic acid core could lead to milder reaction conditions and higher yields.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability.

Green Chemistry Approaches: Utilizing greener solvents, reducing waste, and employing energy-efficient reaction conditions are crucial for sustainable production. For instance, exploring syntheses that start from readily available and inexpensive materials like dimethyl terephthalate could prove highly effective researchgate.net.

In-depth Mechanistic Understanding of Chemical Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing protocols and designing new transformations. Future research should focus on:

Computational and Experimental Studies: Combining computational modeling (e.g., Density Functional Theory - DFT) with experimental kinetic studies can elucidate reaction pathways, identify transition states, and explain regioselectivity.

Reaction Cascade Mechanisms: For multi-step syntheses, understanding the intricate mechanistic pathways of the entire reaction cascade is crucial for controlling the formation of the desired product and minimizing side reactions mdpi.com.

Influence of Substituents: Systematically studying how different substituents on both the pyrazole and benzoic acid rings affect reaction rates and outcomes will provide valuable structure-activity relationship insights. This includes investigating nucleophilic aromatic substitution and other key heterocycle reactions mdpi.com.

Exploration of Advanced Spectroscopic and Analytical Techniques

While standard techniques like NMR, IR, and mass spectrometry are routinely used for characterization, the application of more advanced analytical methods can provide deeper structural and purity insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, conformation, and intermolecular interactions in the solid state nih.gov.

Hyphenated Techniques: The use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, impurity profiling, and stability studies.

Theoretical Spectroscopic Studies: Correlating experimental spectroscopic data (IR, NMR, UV-Vis) with values computed through theoretical methods can provide a more robust characterization of the electronic and structural properties of the molecule and its derivatives researchgate.net.

| Technique | Application for this compound |

| 1H & 13C NMR | Confirming the core structure and substitution patterns. |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals. |

| Mass Spectrometry | Determining the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifying key functional groups (C=O, N-H, C-Cl). |

| UV-Vis Spectroscopy | Studying the electronic transitions within the molecule. |

| X-ray Crystallography | Elucidating the 3D molecular structure and packing in crystals. |

Predictive Modeling and Machine Learning Applications in Compound Design

Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Structure-Based Drug Design: Molecular docking studies can predict the binding modes of derivatives with biological targets, guiding the design of new potent and selective inhibitors for various enzymes or receptors nih.govacs.orgnih.gov. This approach has been successfully used to design inhibitors for targets like influenza neuraminidase from benzoic acid derivatives researchgate.net.

Machine Learning (ML) Models: ML algorithms can be trained on existing data to predict biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and even quantum chemical parameters acs.orgnih.gov. This can help prioritize the synthesis of compounds with the highest probability of success.

In Silico Toxicity Prediction: Computational tools can forecast potential toxicities, allowing for the early deselection of problematic candidates and the design of safer compounds mdpi.com.

De Novo Design: Advanced algorithms can generate novel molecular structures based on desired properties, using the this compound core as a starting fragment nih.gov.

| Modeling Technique | Potential Application |

| Molecular Docking | Predicting binding affinity and orientation in enzyme active sites. |

| Machine Learning | Predicting bioactivity, ADMET properties, and Hammett's constants acs.org. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound with its biological target. |

| QSAR | Developing quantitative structure-activity relationships to guide optimization. |

Diversification of Coordination Architectures and Material Science Applications

The presence of both a pyrazole ring and a carboxylic acid group makes this compound an excellent bifunctional organic ligand for constructing coordination polymers and metal-organic frameworks (MOFs) researchgate.netfigshare.com.

Synthesis of Novel MOFs: Reacting this ligand with various metal ions can lead to the formation of new MOFs with diverse topologies and properties researchgate.netdigitellinc.com. The structural differences in these architectures can be influenced by the geometries of the ligands involved acs.org.

Functional Materials: These pyrazolate-based MOFs could have applications in gas storage and separation, catalysis, and sensing digitellinc.comacs.org. The specific functional groups on the ligand can be tailored to target specific applications.

Magnetic and Electronic Properties: The incorporation of paramagnetic metal ions could lead to materials with interesting magnetic or electrical properties, potentially useful in the development of electronic devices or sensors acs.org.

Supramolecular Chemistry: The N-H entity on the pyrazole ring and the carboxylic acid group can participate in hydrogen bonding, driving the self-assembly of complex supramolecular architectures researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid in laboratory settings?

- Cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C is a documented method . Alternative routes involve coupling reactions under reflux with glacial acetic acid and anhydrous sodium acetate for 8–10 hours . Key steps include stoichiometric optimization (1.2:1 molar ratio for nucleophilic partners) and catalytic p-toluenesulfonic acid (p-TsOH) to enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). ¹H/¹³C NMR confirms substitution patterns (pyrazole proton signals at δ 7.2–8.1 ppm, chloro substituent splitting patterns). X-ray diffraction provides definitive structural confirmation, with SHELXL refinement achieving R-factors <0.05 .

Q. How is purity typically assessed for research-grade samples?

- HPLC-UV (C18 column, 254 nm detection) detects impurities ≥0.1%. ¹H NMR integration (95% purity threshold) and combustion analysis verify elemental composition (C, H, N ±0.3% accuracy) .

Q. What safety precautions are critical when handling this compound?

- Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation and skin contact. Store at room temperature in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in derivatives using crystallographic methods?

- SHELX programs (SHELXL/SHELXD) refine high-resolution data (≤1.0 Å). For disordered structures, apply twin-law identification (e.g., OLEX2 software) and anisotropic displacement parameter modeling. Validate with R-factor convergence (<5%) .

Q. What strategies optimize reaction yields during multi-step syntheses?

- Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 120°C (POCl₃) / 110°C (reflux) | |

| Solvent | Anhydrous acetic acid | |

| Catalyst | p-TsOH (5 mol%) |

Q. How should contradictory spectral data between theory and experiment be analyzed?

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model expected NMR/IR spectra. Discrepancies >5 ppm in ¹³C NMR may indicate crystal packing effects. Validate with single-crystal X-ray analysis .

Q. What in vitro models evaluate the biological activity of derivatives?

- Use MIC assays against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) via broth microdilution. Include controls (ciprofloxacin, fluconazole). Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.